molecular formula C34H40As2 B14429245 (Decane-1,10-diyl)bis(diphenylarsane) CAS No. 82195-47-9

(Decane-1,10-diyl)bis(diphenylarsane)

Cat. No.: B14429245
CAS No.: 82195-47-9
M. Wt: 598.5 g/mol
InChI Key: KLHOSUJUOUOPFO-UHFFFAOYSA-N
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Description

(Decane-1,10-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a decane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decane-1,10-diyl)bis(diphenylarsane) typically involves the reaction of decane-1,10-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions may include:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Base: Sodium or potassium tert-butoxide

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(Decane-1,10-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:

    Oxidation: The arsenic centers can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products

    Oxidation: Arsenic oxides or arsenic acids.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted organoarsenic compounds.

Scientific Research Applications

(Decane-1,10-diyl)bis(diphenylarsane) may have applications in several scientific fields:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in anticancer therapies.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Decane-1,10-diyl)bis(diphenylarsane) would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or DNA, leading to therapeutic effects or toxicity. The molecular pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.

    Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.

    Phenylarsonic acid: Contains a single phenyl group and an arsenic acid moiety.

Uniqueness

(Decane-1,10-diyl)bis(diphenylarsane) is unique due to its decane backbone, which provides flexibility and potential for diverse chemical modifications. This structural feature may impart distinct physical and chemical properties compared to other organoarsenic compounds.

Properties

CAS No.

82195-47-9

Molecular Formula

C34H40As2

Molecular Weight

598.5 g/mol

IUPAC Name

10-diphenylarsanyldecyl(diphenyl)arsane

InChI

InChI=1S/C34H40As2/c1(3-5-19-29-35(31-21-11-7-12-22-31)32-23-13-8-14-24-32)2-4-6-20-30-36(33-25-15-9-16-26-33)34-27-17-10-18-28-34/h7-18,21-28H,1-6,19-20,29-30H2

InChI Key

KLHOSUJUOUOPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](CCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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